MFCD02165335

Description

However, based on the structural and functional analogs discussed in the literature (e.g., CAS 1761-61-1 and CAS 1533-03-5), it can be inferred that MFCD02165335 is likely an organobromine or organofluorine compound with applications in pharmaceuticals, agrochemicals, or materials science. Such compounds often exhibit unique physicochemical properties, such as high thermal stability, solubility in organic solvents, and reactivity in cross-coupling reactions .

While specific data on this compound’s molecular formula, synthesis, or applications are absent in the provided sources, its MDL identifier suggests it belongs to a class of halogenated aromatic or heterocyclic compounds. These are frequently used in drug discovery, flame retardants, or catalysis, as seen in structurally related compounds like 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) and 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) .

Properties

IUPAC Name |

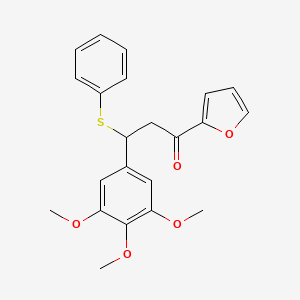

1-(furan-2-yl)-3-phenylsulfanyl-3-(3,4,5-trimethoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5S/c1-24-19-12-15(13-20(25-2)22(19)26-3)21(28-16-8-5-4-6-9-16)14-17(23)18-10-7-11-27-18/h4-13,21H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDXTZVWWAZJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CC(=O)C2=CC=CO2)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02165335 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the optimal formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques and equipment. The process involves large-scale reactors, continuous monitoring, and quality control measures to ensure consistency and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

MFCD02165335 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.

Scientific Research Applications

MFCD02165335 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases and conditions.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.

Mechanism of Action

Conclusion

This compound is a compound with significant importance in various scientific and industrial fields. Its unique properties, diverse applications, and potential for further research make it a subject of interest for scientists and researchers. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides valuable insights into its potential and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02165335 (inferred properties) with two structurally and functionally analogous compounds from the evidence:

Key Contrasts:

Structural Differences :

- CAS 1761-61-1 features a benzimidazole core with a nitro group, enhancing its thermal stability and suitability for flame-retardant applications .

- CAS 1533-03-5 contains a trifluoromethyl group, improving its lipophilicity and metabolic resistance, making it ideal for agrochemical precursors .

- This compound likely differs in halogen placement (e.g., bromine vs. fluorine) or aromatic substitution patterns, affecting reactivity and target binding.

Functional Performance :

- CAS 1761-61-1 demonstrates superior flame-retardant efficiency in epoxy resins due to its phosphorus-oxygen bonds and aromatic stability .

- CAS 1533-03-5’s trifluoromethyl group enhances its pesticidal activity by resisting enzymatic degradation .

- This compound may bridge these roles, depending on its halogen and substituent design.

Synthetic Accessibility: CAS 1533-03-5 requires milder conditions (methanol solvent, ambient temperature) compared to the THF reflux needed for CAS 1761-61-1 . this compound’s synthesis might involve greener catalysts (e.g., ion liquids) to improve yield and sustainability.

Research Findings and Limitations

- Thermal Stability : Halogenated analogs like CAS 1761-61-1 show decomposition temperatures >250°C, critical for industrial applications .

- Biomedical Relevance : Trifluoromethylated compounds (e.g., CAS 1533-03-5) exhibit enhanced blood-brain barrier penetration, a trait valuable in CNS drug design .

- Gaps in Data : Direct experimental data for this compound—such as crystallographic structures or toxicity profiles—are absent in the provided evidence. Future studies should prioritize these metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.